Mmp-7-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MMP-7-IN-1 est un inhibiteur puissant et sélectif de la métalloprotéinase matricielle 7 (MMP-7), également connue sous le nom de matrilysine-1. La métalloprotéinase matricielle 7 est un membre de la famille des métalloprotéinases matricielles, qui sont des endopeptidases dépendantes du zinc impliquées dans la dégradation des composants de la matrice extracellulaire. This compound a montré un potentiel dans le ciblage de maladies telles que le cancer et la fibrose en raison de sa capacité à inhiber l'activité de la métalloprotéinase matricielle 7 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de MMP-7-IN-1 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse comprend généralement l'utilisation de composés organomercuriels tels que l'acétate de mercure de p-aminophényle (APMA) pour activer les zymogènes précurseurs . Les conditions de réaction nécessitent souvent des niveaux de pH spécifiques, des températures et la présence d'ions métalliques comme le zinc et le calcium pour assurer le bon repliement et l'activité de l'enzyme .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de bioréacteurs pour l'expression de l'enzyme dans des cellules hôtes, suivie d'étapes de purification telles que la chromatographie pour isoler la forme active de l'inhibiteur .

Analyse Des Réactions Chimiques

Types de réactions : MMP-7-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent facilité par des agents oxydants.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent dans des conditions spécifiques.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions nécessitent souvent des températures contrôlées, des niveaux de pH et la présence d'ions métalliques spécifiques .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être analysés plus en profondeur pour leur activité biologique et leurs applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant au site actif de la métalloprotéinase matricielle 7, inhibant ainsi son activité enzymatique. L'inhibiteur interagit avec l'ion zinc présent dans le site actif, empêchant le clivage des composants de la matrice extracellulaire. Cette inhibition perturbe la fonction normale de la métalloprotéinase matricielle 7, conduisant à une réduction de la dégradation de la matrice extracellulaire et à un comportement cellulaire modifié .

Composés similaires :

Marimastat : Un analogue biodisponible par voie orale du batimastat avec des propriétés inhibitrices similaires.

Unicité de this compound : this compound est unique en raison de sa forte sélectivité pour la métalloprotéinase matricielle 7 par rapport aux autres métalloprotéinases matricielles. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel en tant qu'agent thérapeutique pour les maladies spécifiquement associées à l'activité de la métalloprotéinase matricielle 7 .

Applications De Recherche Scientifique

MMP-7-IN-1 has a wide range of scientific research applications, including:

Mécanisme D'action

MMP-7-IN-1 exerts its effects by binding to the active site of matrix metalloproteinase-7, thereby inhibiting its enzymatic activity. The inhibitor interacts with the zinc ion present in the active site, preventing the cleavage of extracellular matrix components. This inhibition disrupts the normal function of matrix metalloproteinase-7, leading to reduced degradation of the extracellular matrix and altered cell behavior .

Comparaison Avec Des Composés Similaires

Marimastat: An orally bioavailable analogue of batimastat with similar inhibitory properties.

DX-2400: A selective inhibitor of matrix metalloproteinase-14, which also shows potential in cancer therapy.

Uniqueness of MMP-7-IN-1: this compound is unique due to its high selectivity for matrix metalloproteinase-7 over other matrix metalloproteinases. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for diseases specifically associated with matrix metalloproteinase-7 activity .

Propriétés

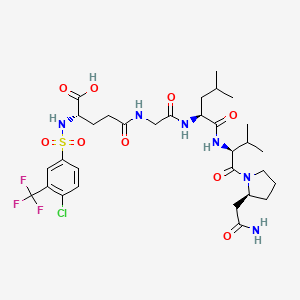

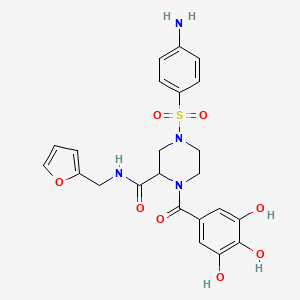

Formule moléculaire |

C31H44ClF3N6O9S |

|---|---|

Poids moléculaire |

769.2 g/mol |

Nom IUPAC |

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H44ClF3N6O9S/c1-16(2)12-23(28(45)39-27(17(3)4)29(46)41-11-5-6-18(41)13-24(36)42)38-26(44)15-37-25(43)10-9-22(30(47)48)40-51(49,50)19-7-8-21(32)20(14-19)31(33,34)35/h7-8,14,16-18,22-23,27,40H,5-6,9-13,15H2,1-4H3,(H2,36,42)(H,37,43)(H,38,44)(H,39,45)(H,47,48)/t18-,22-,23-,27-/m0/s1 |

Clé InChI |

QTHGVXWBMQNWSU-CXZWWHDOSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1CC(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1~10,14~.0~3,5~]hexacosa-10(26),11,13,16,18-pentaen-6-yl (2S)-2-{methyl[3-(methylamino)propanoyl]amino}propanoate (non-preferred name)](/img/structure/B10857187.png)

![7-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one](/img/structure/B10857213.png)

![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)

![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)